molecular formula C10H13N B14218809 2-methyl-3-phenylprop-2-en-1-amine CAS No. 736895-99-1

2-methyl-3-phenylprop-2-en-1-amine

Cat. No.: B14218809
CAS No.: 736895-99-1
M. Wt: 147.22 g/mol
InChI Key: HORKAHMETZKPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of cinnamylamine, characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions . Another method involves the alkylation of benzylamine with methyl iodide, followed by a series of reduction and deprotection steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and catalysts like palladium or platinum to achieve efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines and derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

736895-99-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-methyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3

InChI Key

HORKAHMETZKPEM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.